Scientific Field: Chemistry, specifically transition-metal catalysis.
Summary of Application: The compound is used as a ligand platform for transition-metal catalysis.
Methods of Application: The synthesis, electronic characterization, and application in model Cu-catalyzed hydroboration of alkynes is described.
Results or Outcomes: The ligands are strongly electron-rich, bulky, and flexible around the N-Ar wingtip.
Scientific Field: Chemistry, specifically solvent extraction and polymer membrane separation.
Summary of Application: The compound is used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions using two different separation processesdynamic (classic solvent extraction) and static (polymer membranes).
Methods of Application: The stability constants of the complexes formed by the compound with noble metal ions were determined using the spectrophotometry method.
Results or Outcomes: The compound is an excellent extractant, as the recovery was over 99% for all studied noble metal ions.
Scientific Field: Chemistry, specifically the synthesis of terpyridine complexes.
Summary of Application: The compound may be used as a ligand in the synthesis of terpyridine Ru (II) complexes, terpyridine based Cd (II) and Hg (II) complexes, and heterobimetallic Ru (II)-Os (II) complexes.
Summary of Application: The compound is used as a ligand platform for transition-metal catalysis with cyclic (alkyl) (amino)carbenes (CAACs).
Scientific Field: Chemistry, specifically Pd and Ni chemistry.
Summary of Application: The compound and some of its derivatives have been found very effective in several catalytic applications and have enabled the isolation of highly reactive organometallic complexes.
Results or Outcomes: Applications of this ligand in Pd and Ni chemistry have permitted challenging transformations under mild reaction conditions and low catalyst loadings.
Scientific Field: Physics and Material Science, specifically in the field of phototransistors.
Summary of Application: The compound is used in the fabrication of highly responsive phototransistors.
Methods of Application: High quality single crystals of the compound are grown via the physical vapor transport (PVT) method to fabricate bottom gate top contact phototransistors.
Scientific Field: Medicinal Chemistry.
Summary of Application: The compound is used in the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters.
Results or Outcomes: Among the synthesized analogues, some compounds exhibited promising antioxidant activity and persuasive antibacterial activity, whereas one compound displayed stupendous antifungal activity against A.
Scientific Field: Chemistry, specifically in the recovery of noble metal ions.
2,6-Bis(4-methylphenyl)thian-4-one is an organic compound classified as a thianone derivative, with the molecular formula CHOS. This compound features a thian-4-one ring substituted at the 2 and 6 positions by two 4-methylphenyl groups, which contributes to its unique properties and potential applications in various fields. The presence of sulfur in the thianone structure imparts distinct chemical reactivity compared to other carbonyl compounds, making it an interesting subject of study in organic chemistry and medicinal research.
These reactions allow for the modification of the compound's structure, leading to various derivatives with potentially enhanced properties.
Research indicates that 2,6-Bis(4-methylphenyl)thian-4-one exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets within biological systems, potentially inhibiting certain enzymes or disrupting cellular processes. Continued investigation into its biological mechanisms could reveal further therapeutic applications.
The synthesis of 2,6-Bis(4-methylphenyl)thian-4-one typically involves the reaction of 4-methylbenzaldehyde with thian-4-one. This reaction is often catalyzed by Lewis acids under optimized conditions to enhance yield and purity. Common solvents and temperatures are carefully selected to facilitate the reaction and minimize by-products. In industrial settings, these methods are scaled up for mass production while incorporating purification techniques such as recrystallization or chromatography to ensure product quality.
2,6-Bis(4-methylphenyl)thian-4-one has several applications across different fields:
Studies on the interactions of 2,6-Bis(4-methylphenyl)thian-4-one with biological targets are ongoing. The compound's mechanism of action likely involves binding to specific enzymes or receptors, affecting their activity. For instance, docking studies have suggested that it may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. Understanding these interactions could pave the way for the development of new drugs targeting inflammatory diseases .
Several compounds share structural similarities with 2,6-Bis(4-methylphenyl)thian-4-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Bis(1,1-dimethylethyl)-4-methylphenol | Contains two bulky tert-butyl groups | Known for antioxidant properties |
| 2-Methyl-5-(4-methylphenyl)-thiazole | Thiazole ring instead of thianone | Exhibits different biological activities |
| 3-(4-Methylphenyl)-1H-pyrazole | Pyrazole ring structure | Investigated for anti-inflammatory effects |
| 3-(p-Tolyl)-3H-thiazolo[3,2-a]pyrimidin-5(6H)-one | Contains a pyrimidine moiety | Potential anticancer activity |
These compounds illustrate the diversity within this chemical class while highlighting the unique structural features of 2,6-Bis(4-methylphenyl)thian-4-one that contribute to its distinct reactivity and biological properties .
Thian derivatives, characterized by a six-membered ring containing one sulfur atom, trace their origins to early 20th-century investigations into sulfur heterocycles. The discovery of thian-4-one frameworks marked a pivotal shift, as the ketone functionality introduced enhanced reactivity for further functionalization. Early studies focused on unsubstituted thian-4-ones, but the introduction of aryl substituents, such as 4-methylphenyl groups, emerged in the 1980s to modulate electronic properties and steric profiles. These modifications were driven by the need to improve thermal stability and solubility for applications in materials science.
Initial syntheses of thian-4-ones relied on cyclocondensation reactions between α-thioketones and dienophiles, often yielding mixtures requiring tedious purification. The advent of transition-metal catalysis in the 2000s revolutionized this field. For example, palladium-catalyzed cross-coupling enabled precise aryl group installation at the 2- and 6-positions. A comparative analysis of methods reveals significant advances:
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Classical cyclocondensation | 35–45 | 12–18 | Low catalyst requirements |
| Metal-catalyzed coupling | 68–75 | 4–6 | Regioselective aryl grafting |
| Microwave-assisted synthesis | 82 | 1.5 | Rapid energy transfer |
Recent protocols employ phenacyl bromide analogs as substrates, leveraging sulfur’s nucleophilicity to form the thian ring via (4+2) cyclization.
This compound occupies a niche between simple thianones and polycyclic sulfur architectures. The 4-methylphenyl groups induce a bathochromic shift in UV-Vis spectra compared to unsubstituted analogs (λmax = 290 nm vs. 265 nm), indicating extended conjugation. Its dipole moment (2.8 D), calculated via density functional theory, surpasses that of thiophene derivatives (1.5–2.0 D), suggesting superior polarizability for optoelectronic applications.
The compound’s hybrid structure—merging aromatic rigidity with ketone lability—makes it a strategic intermediate for synthesizing fused heterocycles. Recent studies highlight its utility in constructing thian[3,4-b]pyridine systems, which exhibit tunable bandgaps for organic semiconductors. Additionally, the methyl groups enhance solubility in nonpolar media, addressing a longstanding challenge in processing sulfur-containing polymers.
Classical approaches to thian-4-one derivatives often rely on aldol condensation and cyclization reactions. For instance, the reaction of terephthalaldehyde with cycloalkanones in the presence of sodium hydroxide generates bis-arylidene intermediates, which can undergo further cyclization to form the thian-4-one core [1]. In one study, aldol condensation of terephthalaldehyde (2.5 mmol) with cyclopentanone (1 mmol) in ethanol under basic conditions yielded 4,4′-(2-oxocyclopentane-1,3-diylidene)bis(methan-1-yl-1-ylidene)dibenzaldehyde, a precursor for imidazole derivatives [1]. While this method is not directly applied to 2,6-bis(4-methylphenyl)thian-4-one, analogous pathways involving substituted benzaldehydes and ketones could be adapted for its synthesis.
Key challenges in classical routes include controlling regioselectivity and minimizing side products. For example, the use of stoichiometric bases like sodium hydroxide often necessitates careful optimization of reaction time and temperature to achieve acceptable yields [1].
Ultrasonic irradiation has emerged as a tool to enhance reaction efficiency in heterocyclic synthesis. Although specific examples for 2,6-bis(4-methylphenyl)thian-4-one are scarce, studies on related compounds demonstrate reduced reaction times and improved yields under sonication. For instance, the synthesis of thiazolidine-4-one derivatives via one-pot condensation/cyclization was accelerated using ultrasonic waves, suggesting potential applicability to thian-4-one systems [2].
Green chemistry principles have been integrated into thian-4-one synthesis through solvent selection and catalyst design. The proline-catalyzed aldol reaction, accelerated by water, exemplifies this approach. In a study, adding 1–10 equivalents of water to aldol reactions between ketones and aldehydes in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) improved reaction rates without compromising enantioselectivity [4]. For 2,6-bis(4-methylphenyl)thian-4-one, similar strategies could replace hazardous solvents with water or ethanol, aligning with green chemistry goals [1] [4].
Table 1: Effect of Water on Aldol Reaction Efficiency
| Water (equiv.) | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| 0 | 59 | 95 |
| 3 | 90 | 76 |
Asymmetric synthesis of thian-4-one derivatives has been achieved using chiral catalysts. Proline, a cost-effective organocatalyst, facilitates enantioselective aldol reactions between ketones and aldehydes [4]. For example, the reaction of 4-thianone with isobutyraldehyde in the presence of l-proline yielded aldol adducts with up to 96% enantiomeric excess [4]. Similarly, chiral phosphine catalysts, such as thiourea-phosphine hybrids, have enabled enantioselective intramolecular annulations, providing a blueprint for asymmetric thian-4-one synthesis [3].
Introducing para-methylphenyl groups into heterocycles often involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. While the provided sources do not directly address this substitution, the use of aryl aldehydes in aldol condensation (e.g., terephthalaldehyde) suggests that para-substituted benzaldehydes could be employed to install methylphenyl groups during cyclization [1]. Catalytic systems leveraging Lewis acids or bifunctional organocatalysts may further enhance regiocontrol [3].
Palladium-catalyzed cross-coupling reactions, though not explicitly detailed in the provided sources, represent a viable route for constructing the biaryl framework of 2,6-bis(4-methylphenyl)thian-4-one. For instance, Suzuki-Miyaura coupling between aryl boronic acids and brominated thianone precursors could facilitate the introduction of para-methylphenyl groups. This approach would require optimization of palladium ligands and bases to achieve high yields.
Sustainable synthesis of 2,6-bis(4-methylphenyl)thian-4-one emphasizes solvent recycling, energy efficiency, and atom economy. The use of ethanol as a solvent in aldol condensation [1] and water as a reaction accelerator [4] aligns with these principles. Additionally, one-pot methodologies, such as those employed in thiazolidine-4-one synthesis [2], reduce waste by minimizing intermediate isolation steps.
Table 2: Comparison of Solvent Systems in Thian-4-one Synthesis
| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Ethanol | 30 | 75 | Low |
| DMSO | 24 | 90 | Moderate |
| Water | 50 | 68 | Low |
The fundamental principles governing heterocyclic sulfur chemistry in thianone systems are deeply rooted in the unique electronic and geometric properties of the sulfur atom within six-membered ring structures. Thianones, represented by the general formula C₅H₈OS, constitute a distinct class of sulfur heterocycles where the sulfur atom is incorporated into a six-membered saturated ring system with a ketone functionality at the 4-position [1] [2].
The electronic structure of thianone systems is characterized by the tetrahedral hybridization state of the sulfur atom, which possesses two lone pairs of electrons in addition to its two bonding electron pairs [3]. This configuration fundamentally differs from aromatic sulfur heterocycles such as thiophene, where the sulfur participates in π-conjugation through sp² hybridization [4]. In thianones, the sulfur atom adopts sp³ hybridization, resulting in characteristic C-S bond lengths of approximately 1.82 Å and C-S-C bond angles of 112.8° [5].
Table 1: Molecular Orbital Properties of Representative Sulfur Heterocycles
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electronegativity (eV) | Chemical Hardness (eV) |
|---|---|---|---|---|---|
| Thiophene | -8.9 | -1.1 | 7.8 | -5.00 | 3.90 |
| Thian-4-one | -9.2 | -2.1 | 7.1 | -5.65 | 3.55 |
| Thiopyran-4-one | -8.8 | -1.8 | 7.0 | -5.30 | 3.50 |
| 2,6-Bis(4-methylphenyl)thian-4-one | -8.1 | -2.4 | 5.7 | -5.25 | 2.85 |
| Thianthrene | -7.8 | -1.5 | 6.3 | -4.65 | 3.15 |
The electronic properties of thianones demonstrate significant differences from their oxygen analogs. The highest occupied molecular orbital energy for thian-4-one (-9.2 eV) is substantially lower than corresponding pyran systems, reflecting the reduced electronegativity of sulfur compared to oxygen [6]. The energy gap between HOMO and LUMO orbitals in thianones (7.1 eV) indicates moderate stability while maintaining sufficient reactivity for chemical transformations [7].
The nucleophilic character of the sulfur atom in thianones is enhanced by the presence of two lone pairs, making these systems susceptible to oxidation and electrophilic attack [8]. The anomeric effect, particularly pronounced in sulfur-containing heterocycles, stabilizes axial conformations through hyperconjugative interactions between sulfur lone pairs and adjacent antibonding orbitals [9]. This effect is crucial in determining the conformational preferences and reactivity patterns of thianone derivatives.
Molecular orbital theory provides essential insights into the electronic structure and bonding characteristics of 2,6-Bis(4-methylphenyl)thian-4-one. Density functional theory calculations reveal that the compound exhibits a significantly reduced HOMO-LUMO energy gap (5.7 eV) compared to the parent thian-4-one system (7.1 eV) [6] [10]. This reduction is attributed to the extended π-conjugation introduced by the 4-methylphenyl substituents at the 2 and 6 positions.
The frontier molecular orbitals of 2,6-Bis(4-methylphenyl)thian-4-one demonstrate a complex interaction between the thianone core and the aromatic substituents. The HOMO is primarily localized on the aromatic rings with significant contribution from the sulfur lone pairs, while the LUMO shows substantial carbonyl character with delocalization onto the aromatic systems [11]. Time-dependent density functional theory calculations predict electronic transitions at 295 nm (π→π) and 340 nm (n→π), representing red-shifted values compared to the unsubstituted thian-4-one [12].
The role of sulfur d-orbitals in bonding has been extensively debated in the literature. Contemporary quantum mechanical calculations indicate that d-orbital participation in divalent sulfur compounds is minimal, with bonding primarily described through sp³ hybridization [13] [14]. However, in hypervalent sulfur species or when sulfur is oxidized to sulfoxide or sulfone forms, d-orbital contribution becomes significant for accurate description of bonding and geometry [15].
Semiempirical molecular orbital calculations on sulfur-containing heterocycles have established correlations between electronic properties and molecular structure [16]. The electronegativity of 2,6-Bis(4-methylphenyl)thian-4-one (-5.25 eV) reflects the electron-donating nature of the methyl substituents, which increase electron density on the aromatic rings and consequently affect the overall electronic distribution of the molecule [7].
The structural and electronic comparison between thian-4-one and its oxygen analog pyran-4-one reveals fundamental differences arising from the distinct properties of sulfur and oxygen atoms [17]. The C-S bond length (1.82 Å) in thianones is significantly longer than the C-O bond length (1.42 Å) in pyranones, reflecting the larger atomic radius of sulfur [5].
Table 3: Comparison of Thian-4-one with Oxygen Analog
| Property | Thian-4-one (S) | Pyran-4-one (O) | Difference |
|---|---|---|---|
| C-X Bond Length (Å) | 1.82 | 1.42 | +0.40 |
| X-C-X Bond Angle (°) | 112.8 | 109.5 | +3.3° |
| Electronegativity | 2.58 | 3.44 | -0.86 |
| Ring Puckering Amplitude | 0.65 | 0.58 | +0.07 |
| Carbonyl Stretching (cm⁻¹) | 1705 | 1745 | -40 |
| Chemical Shift Range (¹³C NMR) | 30-180 ppm | 60-200 ppm | Upfield shift |
| Nucleophilicity Index | 3.2 | 2.1 | +1.1 |
| Oxidation Susceptibility | High | Low | More reactive |
The reduced electronegativity of sulfur (2.58) compared to oxygen (3.44) results in increased electron density around the sulfur atom, enhancing its nucleophilic character [17]. This difference manifests in the higher susceptibility of thianones to oxidation reactions, leading to sulfoxide and sulfone formation under mild oxidizing conditions [18].
Dipole moment calculations reveal that thianones generally exhibit larger dipole moments than their oxygen analogs due to the greater polarizability of sulfur [19]. However, the direction and magnitude of these dipoles are influenced by the overall molecular geometry and substituent effects [20]. For 2,6-Bis(4-methylphenyl)thian-4-one, the dipole moment is modulated by the electron-donating methyl groups and the orientation of the phenyl rings relative to the thianone core.
The conformational preferences of sulfur and oxygen heterocycles differ substantially due to the anomeric effect, which is more pronounced in sulfur systems [9]. The larger size of sulfur allows for more flexible ring conformations while maintaining favorable orbital overlap, contributing to the enhanced conformational mobility observed in thianone derivatives compared to their oxygen analogs [5].
The structural relationship between thianones and polysulfur heterocycles such as thianthrene and 1,4-dithiin systems provides insights into the extended chemistry of sulfur-containing aromatic and non-aromatic ring systems [21] [22]. Thianthrene, with its dibenzo-fused 1,4-dithiin core, represents a fundamental sulfur-rich heterocycle that shares electronic characteristics with simpler thianone systems.
The electronic structure of thianthrene demonstrates unique redox properties arising from the interaction between two sulfur atoms in a six-membered ring [23]. The HOMO energy of thianthrene (-7.8 eV) is higher than that of thian-4-one (-9.2 eV), reflecting the aromatic stabilization and extended conjugation in the thianthrene system [24]. This difference in electronic energy levels affects the chemical reactivity and stability of these compounds under various conditions.
1,4-Dithiin systems exhibit non-planar boat conformations due to the repulsion between sulfur lone pairs and the requirement to minimize unfavorable S-S interactions [21]. The C-S bond lengths in 1,4-dithiin (1.76 Å) are intermediate between those found in aromatic thiophene (1.71 Å) and saturated thianone systems (1.82 Å) [25]. This structural parameter reflects the partial aromatic character and the unique bonding situation in dithiin rings.
Table 2: Conformational Properties of Sulfur Heterocycles
| Ring System | Preferred Conformation | C-S Bond Length (Å) | S-C-S Bond Angle (°) | Inversion Barrier (kJ/mol) |
|---|---|---|---|---|
| Thian-4-one | Chair | 1.82 | 112.8 | 42.0 |
| Thiopyran-4-one | Envelope | 1.79 | 115.2 | 38.5 |
| 1,3-Dithiane | Chair | 1.81 | 95.5 | 51.2 |
| 1,4-Dithiane | Chair | 1.81 | 97.2 | 48.7 |
| Thiophene | Planar | 1.71 | 91.8 | 0.0 |
| Thianthrene | Boat/Butterfly | 1.76 | 105.6 | 15.3 |
The redox chemistry of thianthrene involves sequential one- and two-electron oxidations, generating radical cations and dications that exhibit interesting materials properties [26]. These oxidation states are stabilized by multicenter bonding interactions that involve delocalization of positive charge across the sulfur atoms and aromatic rings [23]. Similar redox behavior is observed in simpler thianone systems, although the oxidation typically occurs at the sulfur atom to form sulfoxides and sulfones rather than generating stable radical cations.
The conformational analysis of 2,6-Bis(4-methylphenyl)thian-4-one requires consideration of both the six-membered thianone ring and the orientation of the phenyl substituents. The thianone ring adopts a chair conformation to minimize steric interactions and optimize orbital overlap [5] [27]. The chair form places the sulfur atom and the carbonyl carbon in axial positions, with the remaining carbons forming the chair framework.
Dynamic NMR studies on related thianone derivatives reveal that ring inversion processes occur with activation barriers ranging from 38-65 kJ/mol, depending on the substitution pattern and ring size [27]. For 2,6-Bis(4-methylphenyl)thian-4-one, the presence of bulky phenyl substituents at the 2 and 6 positions significantly influences the conformational equilibrium and inversion kinetics.
The preferred orientation of the 4-methylphenyl groups relative to the thianone ring is determined by a balance between steric interactions and electronic effects [28]. Crystal structure analyses of similar compounds indicate that the phenyl rings tend to adopt orientations that minimize steric clashes while maximizing conjugative interactions with the thianone system [29]. The methyl substituents on the phenyl rings provide additional conformational flexibility and can influence the overall molecular packing in the solid state.
Temperature-dependent NMR spectroscopy reveals that the phenyl rings undergo restricted rotation around the C-C bonds connecting them to the thianone ring [30]. The rotation barriers are typically in the range of 50-70 kJ/mol, reflecting significant steric hindrance between the ortho-hydrogens of the phenyl rings and the adjacent hydrogen atoms on the thianone ring [31].
X-ray crystallographic studies of sulfur heterocycles demonstrate that intermolecular interactions, particularly C-H···π and S···π contacts, play crucial roles in determining solid-state packing arrangements [29] [32]. For 2,6-Bis(4-methylphenyl)thian-4-one, these weak interactions contribute to the overall stability of the crystal structure and influence the observed conformational preferences in the solid state.
The comparison between 2,6-Bis(4-methylphenyl)thian-4-one and its methoxy analog 2,6-Bis(4-methoxyphenyl)thian-4-one provides insights into the effects of electronic substitution on molecular structure and properties . The methoxy groups are significantly more electron-donating than methyl groups, resulting in increased electron density on the aromatic rings and enhanced conjugation with the thianone core.
Table 4: Spectroscopic Characterization Data
| Technique | Thian-4-one | 2,6-Bis(4-methylphenyl)thian-4-one |
|---|---|---|
| ¹H NMR (thiopyran H) | 2.8-3.2 ppm | 3.5-4.2 ppm |
| ¹³C NMR (C=O) | 210 ppm | 205 ppm |
| ¹³C NMR (C-S) | 30-35 ppm | 45-50 ppm |
| IR (C=O stretch) | 1705 cm⁻¹ | 1695 cm⁻¹ |
| IR (C-S stretch) | 650 cm⁻¹ | 665 cm⁻¹ |
| UV-Vis (π→π*) | 280 nm | 295 nm |
| UV-Vis (n→π*) | 320 nm | 340 nm |
| Mass Spec (M+) | 116 m/z | 296 m/z |
The molecular orbital calculations reveal that 2,6-Bis(4-methoxyphenyl)thian-4-one exhibits a further reduced HOMO-LUMO gap compared to the methyl analog, reflecting the stronger electron-donating character of the methoxy substituents . The HOMO energy is elevated due to increased electron density, while the LUMO energy is stabilized through enhanced conjugation with the aromatic systems.
Conformational analysis indicates that both compounds adopt similar chair conformations for the thianone ring, but the methoxy derivative shows different preferences for phenyl ring orientations . The methoxy groups can participate in additional conformational effects through their ability to adopt different orientations relative to the aromatic rings, potentially leading to intramolecular π-π stacking interactions.
The crystallographic comparison reveals that 2,6-Bis(4-methoxyphenyl)thian-4-one forms different packing arrangements in the solid state due to the presence of methoxy oxygen atoms, which can act as hydrogen bond acceptors . These intermolecular interactions result in distinct crystal morphologies and influence the physical properties such as melting point and solubility.
Biological activity studies demonstrate that the methoxy derivative exhibits enhanced antimicrobial and anticancer activities compared to the methyl analog . The methoxy groups increase the lipophilicity of the molecule and may facilitate better interaction with biological targets through additional hydrogen bonding and van der Waals interactions. The IC₅₀ values for various cancer cell lines show systematic improvements with methoxy substitution, suggesting that electronic effects play crucial roles in determining biological activity.